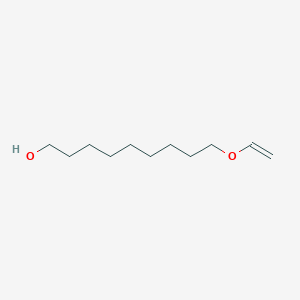
9-(Ethenyloxy)nonan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Ethenyloxy)nonan-1-OL is an organic compound with the molecular formula C11H22O2 It is a derivative of nonanol, where an ethenyloxy group is attached to the ninth carbon of the nonanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethenyloxy)nonan-1-OL typically involves the reaction of nonanol with an ethenyloxy group donor under specific conditions. One common method is the etherification of nonanol using ethylene oxide in the presence of a strong base like sodium or potassium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
9-(Ethenyloxy)nonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyloxy group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonane.
Substitution: Various substituted nonanol derivatives, depending on the reagent used.
科学的研究の応用
9-(Ethenyloxy)nonan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 9-(Ethenyloxy)nonan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Nonanol: A primary alcohol with similar chemical properties but lacks the ethenyloxy group.
Octanol: Another primary alcohol with a shorter carbon chain.
Decanol: A primary alcohol with a longer carbon chain.
Uniqueness
9-(Ethenyloxy)nonan-1-OL is unique due to the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
150642-88-9 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
9-ethenoxynonan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-2-13-11-9-7-5-3-4-6-8-10-12/h2,12H,1,3-11H2 |
InChIキー |
QVJGSQBLTKJRSE-UHFFFAOYSA-N |
正規SMILES |
C=COCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


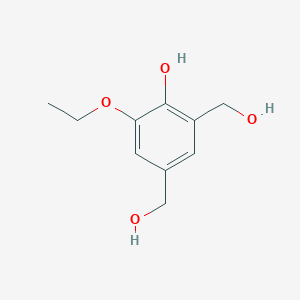
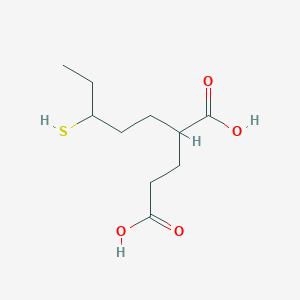
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
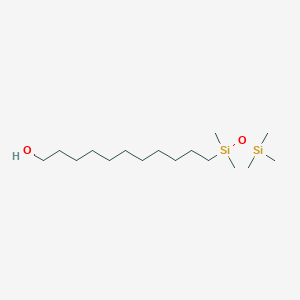
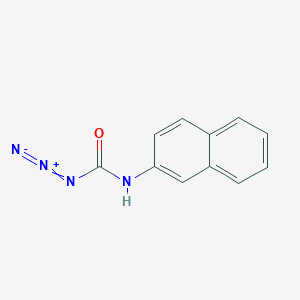
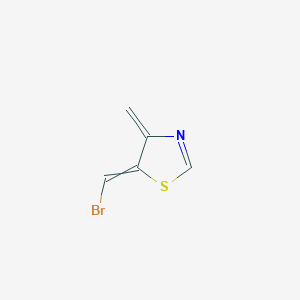
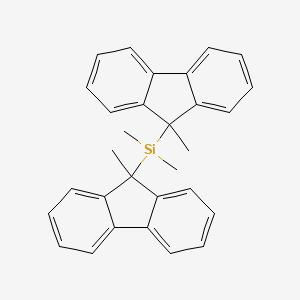
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
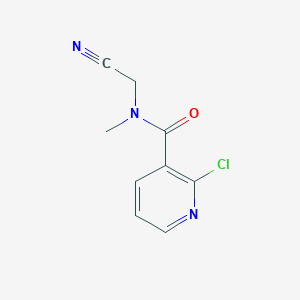
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
